Cas no 1803567-51-2 (Propanamide, N-[3-(3-chlorobenzoyl)-2-pyridinyl]-2,2-dimethyl-)
![Propanamide, N-[3-(3-chlorobenzoyl)-2-pyridinyl]-2,2-dimethyl- structure](https://www.kuujia.com/scimg/cas/1803567-51-2x500.png)
Propanamide, N-[3-(3-chlorobenzoyl)-2-pyridinyl]-2,2-dimethyl- Chemical and Physical Properties
Names and Identifiers
-
- Propanamide, N-[3-(3-chlorobenzoyl)-2-pyridinyl]-2,2-dimethyl-
-
- MDL: MFCD28714611
- Inchi: 1S/C17H17ClN2O2/c1-17(2,3)16(22)20-15-13(8-5-9-19-15)14(21)11-6-4-7-12(18)10-11/h4-10H,1-3H3,(H,19,20,22)
- InChI Key: MYILXZATVAVXLJ-UHFFFAOYSA-N
- SMILES: C(NC1=NC=CC=C1C(=O)C1=CC=CC(Cl)=C1)(=O)C(C)(C)C
Propanamide, N-[3-(3-chlorobenzoyl)-2-pyridinyl]-2,2-dimethyl- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-215423-5.0g |
N-[3-(3-chlorobenzoyl)pyridin-2-yl]-2,2-dimethylpropanamide |
1803567-51-2 | 95% | 5g |
$2152.0 | 2023-05-31 | |
Enamine | EN300-215423-0.05g |
N-[3-(3-chlorobenzoyl)pyridin-2-yl]-2,2-dimethylpropanamide |
1803567-51-2 | 95% | 0.05g |
$174.0 | 2023-09-16 | |
Enamine | EN300-215423-10g |
N-[3-(3-chlorobenzoyl)pyridin-2-yl]-2,2-dimethylpropanamide |
1803567-51-2 | 95% | 10g |
$3191.0 | 2023-09-16 | |
A2B Chem LLC | AW07976-1g |
N-[3-(3-chlorobenzoyl)pyridin-2-yl]-2,2-dimethylpropanamide |
1803567-51-2 | 95% | 1g |
$818.00 | 2024-04-20 | |
1PlusChem | 1P01BCAW-1g |
N-[3-(3-chlorobenzoyl)pyridin-2-yl]-2,2-dimethylpropanamide |
1803567-51-2 | 95% | 1g |
$981.00 | 2024-06-18 | |
A2B Chem LLC | AW07976-500mg |
N-[3-(3-chlorobenzoyl)pyridin-2-yl]-2,2-dimethylpropanamide |
1803567-51-2 | 95% | 500mg |
$645.00 | 2024-04-20 | |
A2B Chem LLC | AW07976-100mg |
N-[3-(3-chlorobenzoyl)pyridin-2-yl]-2,2-dimethylpropanamide |
1803567-51-2 | 95% | 100mg |
$306.00 | 2024-04-20 | |
Enamine | EN300-215423-0.25g |
N-[3-(3-chlorobenzoyl)pyridin-2-yl]-2,2-dimethylpropanamide |
1803567-51-2 | 95% | 0.25g |
$367.0 | 2023-09-16 | |
Enamine | EN300-215423-0.5g |
N-[3-(3-chlorobenzoyl)pyridin-2-yl]-2,2-dimethylpropanamide |
1803567-51-2 | 95% | 0.5g |
$579.0 | 2023-09-16 | |
Enamine | EN300-215423-1.0g |
N-[3-(3-chlorobenzoyl)pyridin-2-yl]-2,2-dimethylpropanamide |
1803567-51-2 | 95% | 1g |
$743.0 | 2023-05-31 |
Propanamide, N-[3-(3-chlorobenzoyl)-2-pyridinyl]-2,2-dimethyl- Related Literature
-
Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
-
Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
-
Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
-
Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
-
Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930
Additional information on Propanamide, N-[3-(3-chlorobenzoyl)-2-pyridinyl]-2,2-dimethyl-
Propanamide, N-[3-(3-chlorobenzoyl)-2-pyridinyl]-2,2-dimethyl-
The compound Propanamide, N-[3-(3-chlorobenzoyl)-2-pyridinyl]-2,2-dimethyl- (CAS No. 1803567-51-2) is a complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of amides and features a pyridine ring substituted with a 3-chlorobenzoyl group and a 2,2-dimethylpropanamide moiety. Its structure is characterized by the presence of a pyridine ring at the core, which is a six-membered aromatic ring containing one nitrogen atom. The substitution pattern on the pyridine ring plays a crucial role in determining its chemical reactivity and biological activity.
Recent studies have highlighted the importance of such compounds in drug discovery and development. The N-[3-(3-chlorobenzoyl)-2-pyridinyl] group is known to exhibit strong binding affinity towards certain biological targets, making it a valuable component in the design of bioactive molecules. The 2,2-dimethylpropanamide substituent further enhances the molecule's stability and solubility properties, which are critical for its application in pharmaceutical formulations.
The synthesis of Propanamide, N-[3-(3-chlorobenzoyl)-2-pyridinyl]-2,2-dimethyl- involves a multi-step process that typically begins with the preparation of the pyridine derivative. The introduction of the 3-chlorobenzoyl group is achieved through nucleophilic aromatic substitution or coupling reactions, depending on the specific conditions employed. Subsequent steps involve the attachment of the 2,2-dimethylpropanamide group, which requires careful control over reaction conditions to ensure optimal yields and product purity.
One of the most promising applications of this compound lies in its potential as a lead molecule for anti-cancer drug development. Research has shown that certain derivatives of this compound exhibit selective cytotoxicity against cancer cells, suggesting its role in inhibiting key enzymes or signaling pathways involved in tumor progression. Additionally, its ability to modulate cellular responses makes it a candidate for investigating novel therapeutic strategies in oncology.
In terms of physical properties, Propanamide, N-[3-(3-chlorobenzoyl)-2-pyridinyl]-2,2-dimethyl- is typically a crystalline solid with a melting point in the range of 150-160°C. Its solubility in common organic solvents such as dichloromethane and ethyl acetate is moderate, which facilitates its handling during chemical synthesis and purification processes. The compound's stability under various storage conditions has also been evaluated, with results indicating minimal degradation over extended periods when stored in dry and dark environments.
The structural features of this compound make it an attractive candidate for further exploration in medicinal chemistry. The presence of both aromatic and aliphatic groups allows for diverse interactions within biological systems, potentially leading to novel pharmacological effects. Ongoing research is focused on optimizing its bioavailability and reducing any potential off-target effects to enhance its suitability as a therapeutic agent.
In conclusion, Propanamide, N-[3-(3-chlorobenzoyl)-2-pyridinyl]-2,2-dimethyl- (CAS No. 1803567-51-2) represents a significant advancement in the field of organic synthesis and drug discovery. Its unique structural characteristics and promising biological activity position it as a valuable tool for addressing unmet medical needs. As research continues to uncover new insights into its properties and applications, this compound holds great potential for contributing to the development of innovative treatments in various therapeutic areas.
1803567-51-2 (Propanamide, N-[3-(3-chlorobenzoyl)-2-pyridinyl]-2,2-dimethyl-) Related Products
- 7144-37-8(Benzenesulfonic acid,4-methyl-, copper(2+) salt (2:1))
- 2648914-66-1((2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamido-5-methoxy-5-oxopentanoic acid)
- 923131-95-7(N-2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl-2-methylbenzamide)
- 388571-32-2(tert-butyl N-(4-nitronaphthalen-1-yl)carbamate)
- 955598-70-6(N-(4-{6-methoxyimidazo1,2-bpyridazin-2-yl}phenyl)cyclopropanecarboxamide)
- 20532-39-2(methyl 1-benzothiophene-5-carboxylate)
- 58202-84-9(N-(3-Cyanophenyl)acetamide)
- 51605-88-0(2-Bromo-4-isopropylbenzoic acid)
- 4762-17-8([(e)-n'-(n'-tert-butylcarbamimidoyl)carbamimidoyl]azanium;chloride)
- 314247-83-1(N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-4-ethoxybenzamide)




